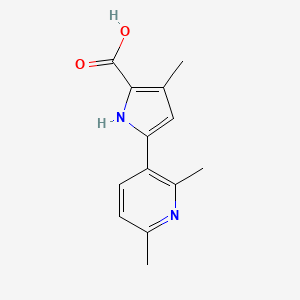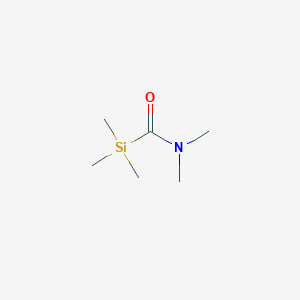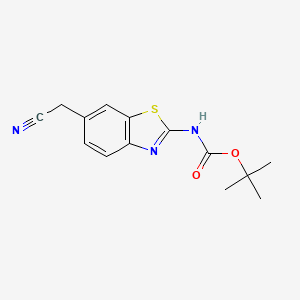
N-(3-methoxybenzyl)-octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxybenzyl)-octadecanamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a methoxybenzyl group attached to an octadecanamide backbone, giving it unique chemical properties that make it valuable for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-octadecanamide typically involves the reaction of 3-methoxybenzylamine with octadecanoic acid or its derivatives. One common method is the condensation reaction between 3-methoxybenzylamine and octadecanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction conditions precisely. The purification steps may include distillation, crystallization, and advanced chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-octadecanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(3-hydroxybenzyl)-octadecanamide.
Reduction: The amide group can be reduced to an amine, resulting in N-(3-methoxybenzyl)-octadecanamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles such as sodium hydride or organolithium reagents in aprotic solvents.
Major Products
The major products formed from these reactions include N-(3-hydroxybenzyl)-octadecanamide, N-(3-methoxybenzyl)-octadecanamine, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxybenzyl)-octadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways, particularly in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-methoxybenzyl)-octadecanamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can modulate pain, inflammation, and other physiological processes.
Comparison with Similar Compounds
N-(3-methoxybenzyl)-octadecanamide can be compared with other similar compounds such as:
N-(3-hydroxybenzyl)-octadecanamide: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
N-(3-methoxybenzyl)-hexadecanamide: Shorter alkyl chain, which may affect its solubility and interaction with biological targets.
N-(3-methoxybenzyl)-octadecanamine: Reduced form with an amine group, which can have different pharmacological properties.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H45NO2 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]octadecanamide |
InChI |
InChI=1S/C26H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h18-20,22H,3-17,21,23H2,1-2H3,(H,27,28) |
InChI Key |
SUYDJGAZOQXONR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)



![2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12093831.png)

![Isooctadecanoicacid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester](/img/structure/B12093843.png)

![7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12093854.png)



![Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)-](/img/structure/B12093874.png)
